Cyclopropyl(2-fluorophenyl)methanol

Overview

Description

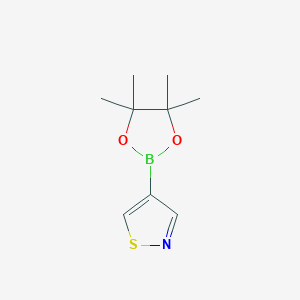

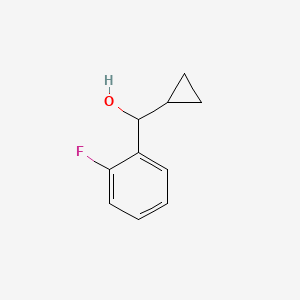

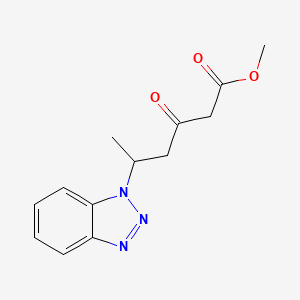

Cyclopropyl(2-fluorophenyl)methanol, also known as CFPM, is a type of cyclopropyl-substituted Phenylmethanol. It has a molecular formula of C10H11FO and a molecular weight of 166.19 g/mol .

Synthesis Analysis

The synthesis of Cyclopropyl(2-fluorophenyl)methanol can be achieved from Cyclopropylmagnesium bromide and 2-Fluorobenzaldehyde . Another method involves the dehydrogenation of cyclopropanecarboxaldehyde .

Molecular Structure Analysis

The molecular structure of Cyclopropyl(2-fluorophenyl)methanol consists of a cyclopropyl group attached to a 2-fluorophenyl group with a methanol group . The molecule has a density of 1.2±0.1 g/cm3 .

Physical And Chemical Properties Analysis

Cyclopropyl(2-fluorophenyl)methanol has a molecular weight of 166.19 g/mol . It has a density of 1.2±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, and others are not explicitly mentioned in the search results.

Scientific Research Applications

Comprehensive Analysis of Cyclopropyl(2-fluorophenyl)methanol Applications

Cyclopropyl(2-fluorophenyl)methanol is a chemical compound with potential applications across various scientific fields. Below is a detailed analysis of its unique applications, each within its own dedicated section.

Pharmacology: Drug Design and Development: Cyclopropyl(2-fluorophenyl)methanol can be utilized in pharmacology for the design and development of new drugs. Its structure can be incorporated into molecules to increase metabolic stability and reduce off-target effects . For instance, the cyclopropyl group has been used to divert metabolism from CYP3A4 to CYP2C9, reducing potential drug-drug interactions .

Organic Synthesis: Building Blocks: In organic synthesis, this compound serves as a versatile building block. It can be used to introduce cyclopropyl rings into larger molecules, which are valuable in synthesizing compounds with strained ring systems that exhibit unique reactivity .

Medicinal Chemistry: Cyclopropyl Group Utilization: The cyclopropyl moiety is a common feature in medicinal chemistry, where it’s used to enhance the properties of clinical candidates. It’s known for imparting constraint in aliphatic systems and for its novel properties due to ring strain .

Biochemistry: Metabolic Studies: In biochemistry, Cyclopropyl(2-fluorophenyl)methanol could be used in studying the metabolism of cyclopropyl groups. It can help understand the bioactivation reactions and the formation of reactive metabolites, which is crucial for drug safety evaluations .

Chemical Engineering: Process Optimization: This compound may find applications in chemical engineering research, particularly in process optimization and the development of synthetic pathways for complex molecules. Its stability and reactivity can be pivotal in designing efficient and scalable processes .

Industrial Applications: Reference Standards: Cyclopropyl(2-fluorophenyl)methanol can be used as a reference standard in industrial settings for quality control and calibration during the manufacturing of pharmaceuticals .

Chemical Research: Reference Material: In chemical research, especially within life sciences, it serves as a high-quality reference material for various studies, including those related to life science chemicals and chemical building blocks .

Biochemical Engineering: Feedstock Conversion: Lastly, in biochemical engineering, it could potentially be used in the conversion of feedstocks like methanol into more valuable chemicals through processes involving acetogenic bacteria, contributing to the development of bio-based processes .

Safety and Hazards

Cyclopropyl(2-fluorophenyl)methanol may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended when handling this compound .

Mechanism of Action

Mode of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a potential for diverse biological activities .

Pharmacokinetics

The compound has a molecular weight of 166.2 g/mol , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of Cyclopropyl(2-fluorophenyl)methanol’s action are currently unknown . Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

cyclopropyl-(2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXZWEHGCLOGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2-fluorophenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

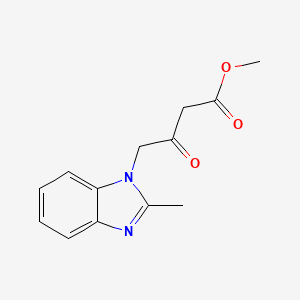

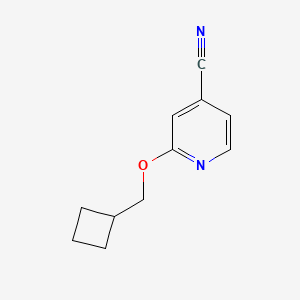

![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)

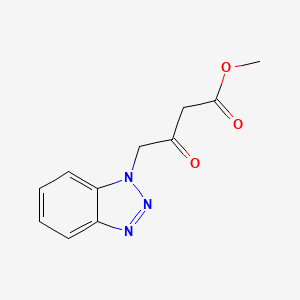

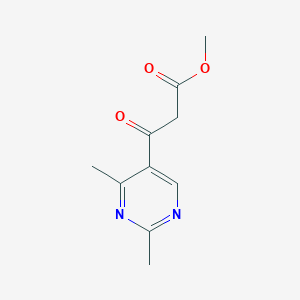

![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)

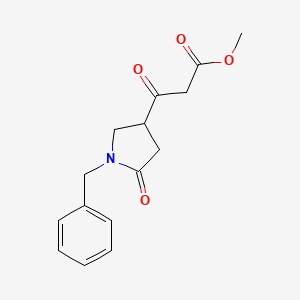

![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)

![[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate](/img/structure/B1394385.png)